2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
Description
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-7-17-8-3-14(4-9-17)15(19)18-10-5-16(12-18)6-11-20-13-16/h1,14H,3-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQREUJNUXTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone involves multiple steps. One common approach starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method yields the spirocyclic oxetane, which is then further modified to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxetane derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a structural alternative to morpholine in drug discovery projects. It has shown promise in binding to specific enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in cancer cell lines.
Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers study the compound’s interactions with biological targets to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone involves its interaction with specific molecular targets. For instance, its binding to the His194 residue of NQO1 enables efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is crucial for its potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Spiro Ring Variations
- highlights a piperidin-4-yl substituent instead of the propargyl-piperidine group, which may alter receptor-binding kinetics due to reduced alkyne-mediated interactions .
- tert-Butyl-3-oxo-9-(silylmethylene)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate (13): The tert-butyl carboxylate and silylmethylene substituents improve lipophilicity and synthetic versatility (e.g., silyl protection strategies). This compound’s photochemical synthesis (via irradiation of precursor 12) contrasts with the target compound’s likely amine-alkyne coupling routes .
Substituent Effects and Functional Groups
- Propargyl vs. Non-Propargyl Piperidine Derivatives: The propargyl group in the target compound enables click chemistry modifications (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in analogues like the tert-butyl-aminomethyl spiro[4.4]nonane derivative (). This property is critical for bioconjugation or prodrug strategies .
- Aryl Methanones (e.g., (4-Chlorophenyl)(pyridin-4-yl)methanone, ): Simpler methanone derivatives lack spirocyclic rigidity, resulting in lower thermal stability (e.g., decomposition at 110°C vs. spiro compounds with higher stability due to H-bonding networks). However, their synthesis is more straightforward, as seen in the FeCl₂-mediated oxidation protocol .
Pharmacological and Physicochemical Properties
Diazaspiro[4.5]decane Derivatives (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, ):
- Thermal Stability: Spirocyclic compounds like di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C) benefit from extensive H-bonding, whereas the target compound’s stability likely depends on its spiro rigidity and propargyl substituent’s electronic effects .
Biological Activity
2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure which is known to influence biological activity through various mechanisms. The specific arrangement of the 2-oxa and 7-aza moieties contributes to its pharmacological properties.
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems is noteworthy. Similar spirocyclic compounds have demonstrated effects on serotonin and dopamine receptors, indicating possible applications in treating neurological disorders. For example, azaspirene has been shown to modulate neuronal activity and could serve as a lead for developing neuroactive drugs .
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of this compound as an inhibitor of specific enzymes linked to disease pathways. The inhibition of emopamil-binding protein has been documented, which may relate to broader implications in neuroprotection and anti-inflammatory responses .
Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that ensure the preservation of its stereochemistry. The total synthesis approaches used for related compounds can provide insights into efficient synthetic routes for this compound.
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Aldol Condensation | Ketone + Aldehyde | 85 |
| 2 | Functional Group Transformation | Various | 90 |
| 3 | Cyclization | Acid/Base Catalysis | 80 |
Case Study 1: Neuroprotective Effects
A study examining the neuroprotective effects of spirocyclic compounds found that derivatives similar to our compound significantly reduced neuronal apoptosis in vitro. These findings suggest that 2-Oxa-7-azaspiro[4.4]nonan derivatives could be explored further for neuroprotective therapies.
Case Study 2: Antifungal Efficacy
In a comparative analysis, several spirocyclic compounds were evaluated against common fungal pathogens. The results indicated that certain derivatives exhibited substantial antifungal activity, reinforcing the hypothesis that 2-Oxa-7-azaspiro[4.4]nonan derivatives may possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
